molecular formula C16H12BrNO B8809654 (2-Bromo-3-methylphenyl)(1H-indol-1-yl)methanone

(2-Bromo-3-methylphenyl)(1H-indol-1-yl)methanone

Cat. No. B8809654
M. Wt: 314.18 g/mol
InChI Key: ANRQQODBPQHHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-3-methylphenyl)(1H-indol-1-yl)methanone is a useful research compound. Its molecular formula is C16H12BrNO and its molecular weight is 314.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-3-methylphenyl)(1H-indol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-3-methylphenyl)(1H-indol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

(2-bromo-3-methylphenyl)-indol-1-ylmethanone

InChI

InChI=1S/C16H12BrNO/c1-11-5-4-7-13(15(11)17)16(19)18-10-9-12-6-2-3-8-14(12)18/h2-10H,1H3

InChI Key

ANRQQODBPQHHLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2C=CC3=CC=CC=C32)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-methylbenzoic acid (1.0 g, 4.65 mmol) and 1H-indole (0.60 g, 5.12 mmol) in DCM (23.3 mL) at RT was added DCC (1.15 g, 5.58 mmol) and 4-dimethylaminopyridine (0.11 g, 0.93 mmol). The reaction was stirred at RT overnight. The reaction was quenched with water and the aqueous layer was extracted with EtOAc. The organic layer was then washed with water and brine (3× ea.), dried over Na2SO4 and concentrated in vacuo. The crude material was purified by column chromatography (0-50% Hexene/EtOAC) to yield (2-bromo-3-methylphenyl)(1H-indol-1-yl)methanone as a clear oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
23.3 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One

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